Formamide, N-2-thiazolyl-

Description

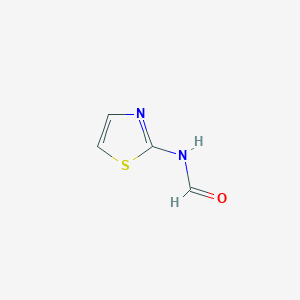

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-39-5 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Formamide, N-2-thiazolyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Formamide, N-2-thiazolyl-, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, and its N-formylated derivative represents a key building block for the synthesis of more complex bioactive molecules. This document details the physicochemical characteristics, provides a detailed experimental protocol for its synthesis via N-formylation of 2-aminothiazole, and explores its reactivity and potential as a versatile intermediate in the design and discovery of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Thiazole-containing compounds have demonstrated efficacy as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2] The 2-amino-substituted thiazole core, in particular, serves as a versatile scaffold for further chemical elaboration, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

Formamide, N-2-thiazolyl- (also known as N-thiazol-2-ylformamide), the subject of this guide, is a direct derivative of 2-aminothiazole. The introduction of the N-formyl group can significantly alter the parent molecule's electronic profile and hydrogen bonding capabilities, potentially influencing its biological activity or rendering it a key intermediate for the construction of more complex molecular architectures. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for researchers engaged in the design and synthesis of novel thiazole-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the key known and predicted properties of Formamide, N-2-thiazolyl-.

| Property | Value | Source |

| Chemical Name | Formamide, N-2-thiazolyl- | - |

| Synonyms | N-thiazol-2-ylformamide, 2-Formamidothiazole | - |

| CAS Number | 25602-39-5 | [3] |

| Molecular Formula | C₄H₄N₂OS | [3] |

| Molecular Weight | 128.15 g/mol | [3] |

| Appearance | Predicted: Solid | - |

| Melting Point | Predicted: 156-161 °C | - |

| Boiling Point | Predicted: 240.1 ± 23.0 °C | - |

| Density | Predicted: 1.441 ± 0.06 g/cm³ | - |

| pKa | Predicted: 8.70 ± 0.70 | - |

Synthesis of Formamide, N-2-thiazolyl-

The synthesis of Formamide, N-2-thiazolyl- is most directly achieved through the N-formylation of the readily available starting material, 2-aminothiazole. Several methods can be employed for the formylation of primary amines, with the use of formic acid, often in the presence of a dehydrating agent or as part of a mixed anhydride, being a common and effective approach.[4]

Reaction Principle

The formylation of 2-aminothiazole involves the reaction of the nucleophilic amino group with an electrophilic formylating agent. A widely used and efficient method is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[4] The formyl group of the mixed anhydride is more electrophilic and sterically less hindered than the acetyl group, leading to selective formylation.[5]

Caption: Synthetic pathway for Formamide, N-2-thiazolyl-.

Detailed Experimental Protocol

Disclaimer: This protocol is provided for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

Materials and Reagents:

-

2-Aminothiazole (97% or higher)

-

Formic acid (98-100%)

-

Acetic anhydride (98% or higher)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-aminothiazole (10.0 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and stir to dissolve the 2-aminothiazole.

-

Preparation of Acetic Formic Anhydride (in situ): In the dropping funnel, carefully mix formic acid (11.5 g, 0.25 mol) and acetic anhydride (15.3 g, 0.15 mol). Allow the mixture to stand for 15 minutes to facilitate the formation of the mixed anhydride.

-

Reaction: Slowly add the acetic formic anhydride mixture dropwise to the stirred solution of 2-aminothiazole over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the excess acids.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Formamide, N-2-thiazolyl- can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the formyl proton.

-

Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring.

-

Formyl Proton: A singlet in the downfield region (typically δ 8.0-8.5 ppm).

-

Amide Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Thiazole Carbons: Signals for the three carbons of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield.

-

Formyl Carbon: A signal for the carbonyl carbon of the formyl group, typically in the range of δ 160-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

N-H Stretch: A sharp to broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond of the secondary amide.

-

C=O Stretch (Amide I): A strong absorption band in the region of 1650-1700 cm⁻¹, corresponding to the carbonyl stretching vibration.

-

N-H Bend (Amide II): An absorption band in the region of 1510-1570 cm⁻¹.

-

Thiazole Ring Vibrations: Characteristic absorptions for the C=N and C-S stretching vibrations within the thiazole ring.

Chemical Reactivity and Potential Applications

Formamide, N-2-thiazolyl- possesses a rich chemical reactivity profile, making it a valuable intermediate in organic synthesis and drug discovery.

Reactivity of the Thiazole Ring

The thiazole ring is susceptible to both electrophilic and nucleophilic attack.

-

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the C5 position.[1]

-

Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, although this is less common than in thiazolium salts.[1]

Reactivity of the Formamide Group

The formamide group can participate in a variety of reactions.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 2-aminothiazole and formic acid.

-

Reduction: The formyl group can be reduced to a methyl group, providing a route to N-methyl-2-aminothiazole derivatives.

-

Dehydration: Dehydration of the formamide can lead to the formation of an isonitrile, a highly reactive intermediate.

Applications in Drug Development

The primary application of Formamide, N-2-thiazolyl- in drug development lies in its role as a versatile building block. The formyl group can serve as a protecting group for the 2-amino functionality of the thiazole ring, allowing for selective modification at other positions of the molecule. Subsequently, the formyl group can be removed or transformed to introduce further diversity.

Furthermore, the formamide moiety itself can be a key structural element in biologically active molecules, participating in hydrogen bonding interactions with biological targets. The ability to readily synthesize Formamide, N-2-thiazolyl- provides medicinal chemists with a valuable tool for the construction of compound libraries for high-throughput screening and lead optimization in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory disorders.[6][7]

Safety and Handling

While specific toxicity data for Formamide, N-2-thiazolyl- is not available, it should be handled with the care appropriate for a novel chemical compound. The safety precautions for its precursors, 2-aminothiazole and formamide, should be considered.

-

2-Aminothiazole: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Formamide: Suspected of causing cancer. May damage fertility or the unborn child.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

Formamide, N-2-thiazolyl- is a fundamentally important derivative of the 2-aminothiazole scaffold. Its straightforward synthesis and versatile chemical reactivity make it a valuable intermediate for the development of novel thiazole-based compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and an exploration of its potential in medicinal chemistry. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 25602-39-5|N-(Thiazol-2-yl)formamide|BLD Pharm [bldpharm.com]

- 4. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Formamide, N-2-thiazolyl-: Synthesis, Structure, and Applications

Executive Summary: Formamide, N-2-thiazolyl-, also known as N-(thiazol-2-yl)formamide, is a heterocyclic compound built upon the privileged 2-aminothiazole scaffold. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of N-(thiazol-2-yl)formamide, focusing on its chemical structure and robust synthesis strategies. We delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis for the construction of the core intermediate, followed by a detailed protocol for the subsequent N-formylation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support the synthesis and application of this valuable chemical entity.

Molecular Profile of N-(Thiazol-2-yl)formamide

The foundational structure of N-(thiazol-2-yl)formamide is the 2-aminothiazole ring, which is acylated at the exocyclic nitrogen with a formyl group. This modification from the parent amine to the formamide can significantly alter the molecule's electronic properties, hydrogen bonding capability, and metabolic stability, making it a key transformation in analogue synthesis for drug discovery.

Nomenclature and Identifiers:

| Parameter | Value |

| IUPAC Name | N-(1,3-thiazol-2-yl)formamide |

| Synonyms | Formamide, N-2-thiazolyl- |

| CAS Number | 26845-19-6[3] |

| Molecular Formula | C₄H₄N₂OS |

| Molecular Weight | 128.15 g/mol |

Chemical Structure:

Caption: Chemical structure of N-(thiazol-2-yl)formamide.

Core Synthesis Strategy

The synthesis of N-(thiazol-2-yl)formamide is most logically approached as a two-stage process. First, the construction of the heterocyclic core, 2-aminothiazole, is achieved. This is followed by the selective formylation of the exocyclic amino group. This modular approach allows for the synthesis of diverse analogues by modifying either the thiazole core or the acylating agent.

Stage 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most classical and widely adopted method for constructing the 2-aminothiazole ring system.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, in this case, thiourea.[4]

Causality Behind Experimental Choices:

-

Reactants : An α-haloketone (or α-haloaldehyde) and thiourea are chosen. The α-halo position provides an electrophilic carbon center for initial attack by the nucleophilic sulfur of thiourea. Thiourea serves as the C-N-S backbone fragment.

-

Mechanism : The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by displacing the halide in an SN2 reaction. This is followed by an intramolecular attack of one of the thioamide nitrogen atoms onto the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.[5] This sequence ensures the regioselective formation of the 2-aminothiazole product.

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Stage 2: N-Formylation of 2-Aminothiazole

The introduction of the formyl group onto the exocyclic nitrogen of 2-aminothiazole is a critical step to yield the final product. While various formylating agents exist, a common and effective method for acylating amines is the use of an acid chloride or a mixed anhydride. An analogous, well-documented procedure is the acetylation of 2-aminothiazole using acetyl chloride, which proceeds efficiently.[6] A highly effective method for N-formylation involves the in situ generation of acetic formic anhydride from formic acid and acetic anhydride. This mixed anhydride is a potent formylating agent where the formyl carbon is significantly more electrophilic than the acetyl carbon, leading to high selectivity for formylation.[7][8]

Causality Behind Experimental Choices:

-

Reagents : Formic acid and acetic anhydride are used. Acetic anhydride reacts with formic acid to generate the more reactive mixed anhydride, acetic formic anhydride.

-

Mechanism : The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the highly electrophilic formyl carbon of the mixed anhydride. The steric hindrance of the acetyl group further favors attack at the formyl position. The subsequent collapse of the tetrahedral intermediate eliminates an acetate anion as a leaving group, yielding the stable N-(thiazol-2-yl)formamide product.[8]

Detailed Experimental Protocols

The following protocols are presented as a coherent, two-part synthetic route. They are based on established methodologies for Hantzsch synthesis and N-acylation reactions.

Protocol 1: Synthesis of 2-Aminothiazole

This protocol is adapted from established procedures for the Hantzsch synthesis.[5]

Materials and Reagents:

-

Chloroacetaldehyde (50% wt. solution in H₂O)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in a minimal amount of water.

-

Add chloroacetaldehyde (1.0 eq, 50% aq. solution) dropwise to the stirring solution at room temperature. An exothermic reaction is typically observed.

-

After the initial reaction subsides, heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until gas evolution ceases and the pH is approximately 8.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-aminothiazole.

-

The product can be purified by recrystallization from ethanol/water to afford pure 2-aminothiazole as a solid.

Protocol 2: Synthesis of N-(Thiazol-2-yl)formamide

This protocol is based on the highly selective formylation method using acetic formic anhydride generated in situ.[7][8]

Materials and Reagents:

-

2-Aminothiazole (from Protocol 1)

-

Formic acid (≥95%)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add formic acid (1.5 eq) to anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the cooled formic acid solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to generate the mixed anhydride.

-

In a separate flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of 2-aminothiazole dropwise to the pre-formed mixed anhydride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is basic.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-(thiazol-2-yl)formamide.

Quantitative Data Summary:

| Synthesis Stage | Key Reactants | Typical Conditions | Expected Yield | Reference |

| 1. Hantzsch Synthesis | Chloroacetaldehyde, Thiourea | Reflux in H₂O/Ethanol, 1-2h | 80-90% | [5] |

| 2. N-Formylation | 2-Aminothiazole, Acetic Formic Anhydride | DCM, 0°C to RT, 4-6h | 75-95% (Amine dependent) | [7][8] |

Spectroscopic Characterization

While specific spectral data for N-(thiazol-2-yl)formamide is not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR : The spectrum is expected to show distinct signals for the two protons on the thiazole ring (typically in the δ 7.0-7.5 ppm range), a signal for the N-H proton (which may be broad), and a signal for the formyl proton (typically downfield, δ 8.0-8.5 ppm).[9] The presence of rotational isomers (rotamers) around the amide C-N bond may lead to the appearance of two distinct sets of signals for the N-H and formyl protons.[10]

-

¹³C NMR : The spectrum should reveal four unique carbon signals: two for the thiazole ring C-4 and C-5, one for the thiazole C-2 (typically downfield, ~δ 160-170 ppm due to attachment to two heteroatoms), and one for the formyl carbonyl carbon (also downfield, ~δ 160-165 ppm).[10]

Applications in Medicinal Chemistry and Drug Development

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1] This makes its derivatives, including N-(thiazol-2-yl)formamide, highly valuable starting points for drug discovery programs. The 2-aminothiazole moiety is present in a wide range of FDA-approved drugs, demonstrating its therapeutic importance.[6]

Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold:

-

Dasatinib : A potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[7]

-

Famotidine : A histamine H₂ receptor antagonist that decreases stomach acid production.[1]

-

Meloxicam : A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[1]

-

Cefdinir : A third-generation cephalosporin antibiotic.[1]

The N-formamide derivative serves as a crucial synthetic intermediate. The formyl group can be a site for further chemical elaboration, or the amide itself can modulate the molecule's interaction with a biological target through hydrogen bonding. The synthesis of libraries based on N-acylated 2-aminothiazoles is a common strategy in the search for new therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[11][12]

Conclusion

N-(thiazol-2-yl)formamide is a synthetically accessible and medicinally relevant heterocyclic compound. Its preparation is reliably achieved through a two-stage process involving the robust Hantzsch synthesis to form the 2-aminothiazole core, followed by a selective N-formylation. The importance of the underlying 2-aminothiazole scaffold in numerous clinically successful drugs underscores the value of its derivatives as building blocks for future therapeutic innovations. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize N-(thiazol-2-yl)formamide in their scientific endeavors.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 819-836.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- BLD Pharm. (n.d.). N-(Thiazol-2-yl)formamide. Retrieved from a chemical supplier website providing CAS number 25602-39-5.

- Lather, V., & Gupta, A. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 74, 134-143.

- Yunus, M. M., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.

- European Patent Office. (n.d.). Process of producing 2-aminothiazole. (EP0482607B1).

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Hofmann, K., et al. (1958). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Journal of the American Chemical Society, 80(6), 1486–1489.

- Liu, H., Mei, Q., & Qin, H. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2.

- Al-Omair, M. A., et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 16(8), e0255355.

- Royal Society of Chemistry. (2018).

- Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. 25602-39-5|N-(Thiazol-2-yl)formamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 8. reddit.com [reddit.com]

- 9. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of N-2-Thiazolyl Formamides: A Technical Guide for Researchers

Abstract

The N-2-thiazolyl formamide scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active agents. While the parent compound, "Formamide, N-2-thiazolyl-," exhibits limited intrinsic activity, its derivatives have been shown to possess a remarkable range of pharmacological effects, each dictated by the nature of the appended substituents. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action associated with various classes of N-2-thiazolyl formamide derivatives. We will delve into the molecular intricacies of their interactions with biological targets, supported by experimental evidence and detailed protocols for researchers in drug discovery and development. This guide is intended to be a foundational resource, fostering a deeper understanding of this important chemical class and inspiring future innovation.

Introduction: The N-2-Thiazolyl Formamide Scaffold - A Platform for Diverse Bioactivity

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active molecules. When functionalized with a formamide group at the 2-position, it forms the N-2-thiazolyl formamide core. This scaffold's synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal starting point for the design of targeted therapeutics. The biological activity of these derivatives is not inherent to the core structure but is instead conferred by the specific chemical moieties attached to the thiazole ring and the formamide nitrogen. This guide will explore the distinct mechanisms of action that arise from these chemical modifications, transforming a simple scaffold into a powerful tool for modulating a range of biological processes.

I. Cooxidative Metabolism and Carcinogenicity: The Case of FANFT

One of the most studied N-2-thiazolyl formamide derivatives is N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a known urinary bladder carcinogen.[1] Its mechanism of action is a cautionary tale in drug development, highlighting the potential for metabolic activation into a toxic entity.

Mechanism of Action: Prostaglandin Endoperoxide Synthetase-Mediated Bioactivation

The carcinogenicity of FANFT is not due to the parent compound itself but rather its metabolic transformation. The key enzyme implicated in this process is prostaglandin endoperoxide synthetase (PGES), a component of the arachidonic acid cascade.[1][2][3] The metabolism of FANFT by PGES is a cooxidative process, meaning it occurs concurrently with the conversion of arachidonic acid to prostaglandin endoperoxides.[1][2] This enzymatic reaction generates reactive intermediates that are thought to be the ultimate carcinogenic species, capable of binding to cellular macromolecules like DNA and initiating tumorigenesis. It is crucial to note that this metabolic pathway is distinct from other common drug metabolism routes, as studies have shown that FANFT is not significantly metabolized by nitroreductase, xanthine oxidase, lipoxygenase, or mixed-function oxidases.[1][3]

Experimental Protocol: Prostaglandin Endoperoxide Synthetase (PGES) Activity Assay

This protocol is designed to measure the cooxidative metabolism of a test compound by PGES. The assay monitors the decrease in absorbance of the compound at a specific wavelength as it is metabolized.

Materials:

-

Microsomal preparations from ram seminal vesicles or rabbit renal inner medulla (as a source of PGES)

-

Test compound (e.g., FANFT)

-

Arachidonic acid (substrate)

-

Indomethacin or aspirin (PGES inhibitor)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the microsomal preparation and the test compound in phosphate buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the decrease in absorbance of the test compound at its maximum absorbance wavelength (e.g., 400 nm for FANFT) over time.[2][3]

-

To confirm the involvement of PGES, perform a parallel experiment in the presence of a known PGES inhibitor like indomethacin or aspirin. A significant reduction in the rate of metabolism in the presence of the inhibitor indicates PGES-mediated cooxidation.[1][3]

Data Analysis: The rate of metabolism is calculated from the change in absorbance over time. The percentage of inhibition by a PGES inhibitor is calculated by comparing the rates of metabolism in the presence and absence of the inhibitor.

II. Modulation of Ion Channels: Zinc-Activated Channel (ZAC) Antagonism

A distinct class of N-2-thiazolyl formamide derivatives, specifically N-(thiazol-2-yl)-benzamides, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC).[4] ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and its dysregulation has been implicated in various neurological disorders.

Mechanism of Action: Negative Allosteric Modulation

These benzamide derivatives act as non-competitive antagonists of ZAC, suggesting they do not bind to the same site as the endogenous agonists (zinc ions and protons).[4] Instead, they are proposed to be negative allosteric modulators, binding to a different site on the receptor, likely within the transmembrane or intracellular domains.[4] This binding induces a conformational change in the receptor that reduces its ability to be activated by agonists, thereby inhibiting ion flow. The slow onset of the channel block suggests a state-dependent inhibition, meaning the antagonist may bind preferentially to a specific conformational state of the channel (e.g., open or desensitized).[4]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effect of compounds on ion channels expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the ZAC receptor

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., ZnCl₂)

-

Test compound (N-(thiazol-2-yl)-benzamide derivative)

Procedure:

-

Inject Xenopus oocytes with the cRNA for the ZAC receptor and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., ZnCl₂) to elicit an inward current, which is a measure of channel activity.

-

After a stable baseline response to the agonist is established, co-apply the test compound with the agonist and record the current response.

-

To determine the IC₅₀, apply a range of concentrations of the test compound and measure the inhibition of the agonist-induced current.

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

III. Targeting G-Protein Coupled Receptors: Histamine H2 Receptor Antagonism

The N-2-thiazolyl formamide scaffold is also present in compounds that target G-protein coupled receptors (GPCRs), such as the histamine H2 receptor. A prominent example is Famotidine, a potent and selective H2 receptor antagonist used to treat conditions related to excessive gastric acid secretion.

Mechanism of Action: Competitive Inhibition

Famotidine and related compounds act as competitive antagonists at the histamine H2 receptor.[5] This means they bind reversibly to the same site on the receptor as the endogenous agonist, histamine. By occupying the binding site, they prevent histamine from activating the receptor and initiating the downstream signaling cascade that leads to gastric acid production. The H2 receptor is coupled to a Gs protein, and its activation by histamine leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of the proton pump in parietal cells of the stomach lining. By blocking this initial step, H2 receptor antagonists effectively reduce gastric acid secretion.[6]

Experimental Protocol: AR Nuclear Translocation Assay

This cell-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon stimulation with an agonist and the inhibitory effect of an antagonist.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

AR agonist (e.g., dihydrotestosterone, DHT)

-

Test compound (N-(thiazol-2-yl) furanamide derivative)

-

Primary antibody against AR

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed the prostate cancer cells in a multi-well plate.

-

Treat the cells with the test compound at various concentrations for a specified period.

-

Stimulate the cells with the AR agonist (DHT) to induce AR nuclear translocation.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against AR, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

Data Analysis: Image analysis software is used to quantify the fluorescence intensity of the AR staining in the cytoplasm and the nucleus of each cell. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of AR nuclear translocation. The inhibitory effect of the test compound is determined by the reduction in this ratio in the presence of the compound compared to the DHT-stimulated control.

VI. Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In a broader context, various N-2-thiazolyl formamide derivatives have been shown to exert anticancer effects through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Mechanism of Action: Multifactorial Effects

The precise molecular targets for these general anticancer effects can be diverse and are often compound-specific. However, the observed downstream effects often converge on common pathways of cell death and proliferation. These include:

-

Mitochondrial Depolarization: Many apoptotic stimuli lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This can trigger the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and cell death. [2]* DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments by activated endonucleases. [2]* Cell Cycle Arrest: These compounds can interfere with the progression of the cell cycle, often causing an accumulation of cells in a specific phase (e.g., G2/M phase). This prevents cancer cells from dividing and can ultimately lead to apoptosis. [2]

Experimental Protocols for Assessing Anticancer Activity

A. Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

Cancer cell line

-

Test compound

-

JC-1 dye

-

Fluorescence microscope or plate reader

Procedure:

-

Treat the cancer cells with the test compound.

-

Incubate the cells with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green. [5][7][8][9]3. Measure the red and green fluorescence using a fluorescence microscope or plate reader.

Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.

B. DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic "ladder" pattern of DNA fragmentation in apoptotic cells.

Materials:

-

Cancer cell line

-

Test compound

-

DNA extraction kit

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

Procedure:

-

Treat the cells with the test compound to induce apoptosis.

-

Extract the genomic DNA from the cells.

-

Run the extracted DNA on an agarose gel.

-

Stain the gel with a DNA stain and visualize it under UV light.

Data Analysis: The presence of a ladder-like pattern of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis. [4][10][11] C. Cell Cycle Analysis (Flow Cytometry)

This technique uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Test compound

-

Propidium iodide (PI) or DAPI (DNA staining dye)

-

RNase A

-

Flow cytometer

Procedure:

-

Treat the cells with the test compound.

-

Harvest and fix the cells.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI or DAPI. [1][12][13]5. Analyze the stained cells using a flow cytometer.

Data Analysis: The flow cytometer measures the fluorescence intensity of individual cells, which is proportional to their DNA content. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point. [1][12]

Conclusion

The N-2-thiazolyl formamide scaffold is a testament to the power of chemical derivatization in drug discovery. From its role in the bioactivation of a carcinogen to its utility in the design of highly specific enzyme inhibitors and receptor modulators, this chemical core has proven to be a remarkably versatile platform. The diverse mechanisms of action discussed in this guide underscore the importance of understanding the structure-activity relationships that govern the biological effects of these compounds. As researchers continue to explore the chemical space around the N-2-thiazolyl formamide nucleus, it is certain that new and exciting therapeutic applications will emerge. This guide provides a solid foundation for those endeavors, offering both the theoretical framework and the practical methodologies necessary to advance the field.

References

- Cohen, S. M., & Greenfield, R. E. (1983). Long Term Dose Response Study of N-[4-(5-nitro-2-furyl)-2-thiazolyl] Formamide-Induced Urinary Bladder Carcinogenesis. Cancer Letters, 18(3), 261-269.

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]

- Gorczyca, W., Gong, J., & Darzynkiewicz, Z. (1993). Detection of DNA strand breaks in individual apoptotic cells by the in situ terminal deoxynucleotidotidyl transferase and nick translation assays. Cancer Research, 53(8), 1945-1951.

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

-

DailyMed. (2023). Label: FAMOTIDINE powder, for suspension. Retrieved from [Link]

- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: assessing cell death with nucleic acid stains. Methods in Cell Biology, 103, 1-33.

-

Bio-protocol. (2019). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

- Li, Y., Chan, S. C., Brand, L. J., Eaton, T. H., & Bai, W. (2013). Androgen receptor splice variants dimerize to transactivate target genes. The Journal of biological chemistry, 288(26), 19145–19154.

- Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advances in Pharmaceutical Sciences, 1(1), 75-85.

- Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528–537.

- Jayatilake, G. S., Jayasuriya, H., Lee, E. S., & Koonchanok, N. M. (1993). Kinase inhibitors from Polygonum cuspidatum.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Wise, R. W., Zenser, T. V., & Davis, B. B. (1980). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase. Cancer research, 40(1), 114–118.

- Zhang, J., Wang, Y., Liu, Y., Zhang, L., Wang, Y., & Zhang, Y. (2024). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of medicinal chemistry.

- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.

- Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in immunology, Chapter 7, Unit 7.7.

-

Bio-protocol. (2018). 4.5.1. Urease Enzyme Inhibition Assay. Retrieved from [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

- Lin, R., et al. (2015). 6PGD inhibition reverses cisplatin resistance in ovarian and lung cancer. Frontiers in Oncology, 7, 147.

- Wongon, M., & Limpeanchob, N. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules (Basel, Switzerland), 25(23), 5678.

-

ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Retrieved from [Link]

-

Reaction Biology. (n.d.). H2 Biochemical Binding Assay Service. Retrieved from [Link]

-

NIPRO ENZYMES. (n.d.). 6-PHOSPHOGLUCONATE DEHYDROGENASE (6PGDH). Retrieved from [Link]

- Zenser, T. V., Mattammal, M. B., & Davis, B. B. (1980). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase. Cancer research, 40(1), 114–118.

-

Innoprot. (n.d.). Androgen Receptor Translocation Assay. Retrieved from [Link]

- Khan, I., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega.

- Lin, R., et al. (2015). 6PGD inhibition reverses cisplatin resistance in ovarian and lung cancer. Frontiers in Oncology, 7, 147.

- Wilson, C. M., & McPhaul, M. J. (2009). Cell-based assays for screening androgen receptor ligands. Methods in molecular biology (Clifton, N.J.), 505, 159–171.

- Thiyagarajan, T., et al. (2017).

- Hayashida, S., Wang, T. C., & Cohen, S. M. (1980). Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice. Cancer research, 40(11), 4065–4071.

- Coric, P., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in pharmacology, 6, 33.

-

ResearchGate. (n.d.). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Retrieved from [Link]

- Titus, M. A., et al. (2013). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Journal of medicinal chemistry, 56(10), 3971–3984.

-

Taylor & Francis. (n.d.). Androgen receptor antagonist – Knowledge and References. Retrieved from [Link]

- Cohen, S. M., Zenser, T. V., Murasaki, G., Fukushima, S., Mattammal, M. B., Rapp, N. S., & Davis, B. B. (1981). Aspirin inhibition of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced lesions of the urinary bladder correlated with inhibition of metabolism by bladder prostaglandin endoperoxide synthetase. Cancer research, 41(9 Pt 1), 3355–3359.

- Swaminathan, S., & Lower, G. M., Jr. (1978). Metabolism and disposition of N-(4-(5-nitro-2-furyl)-(2-14-C)thiazolyl)acetamide in the rat. Cancer research, 38(11 Pt 2), 4038–4044.

-

Assay Genie. (n.d.). 6-Phosphogluconic Acid (6-PGA) Assay Kit (Colorimetric). Retrieved from [Link]

- Wang, L., et al. (2023). 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress.

- Li, Y., Chan, S. C., Brand, L. J., Eaton, T. H., & Bai, W. (2013). Androgen receptor splice variants dimerize to transactivate target genes. The Journal of biological chemistry, 288(26), 19145–19154.

- van Royen, M. E., van Cappellen, W. A., de Vos, C., Houtsmuller, A. B., & Brinkmann, A. O. (2012). Stepwise androgen receptor dimerization. Journal of cell science, 125(Pt 8), 1970–1979.

-

ResearchGate. (n.d.). AR formation, translocation, and dimerization. Retrieved from [Link]

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin inhibition of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced lesions of the urinary bladder correlated with inhibition of metabolism by bladder prostaglandin endoperoxide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Formamide, N-2-thiazolyl- Derivatives and Analogues for Drug Discovery Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a cornerstone in the design of therapeutic agents. From the life-saving antibiotic properties of Penicillin to the antiretroviral efficacy of Ritonavir, the thiazole nucleus is a recurring motif in drugs spanning a vast range of clinical applications.[1] This guide focuses on a specific, yet remarkably versatile, class of these compounds: Formamide, N-2-thiazolyl- derivatives and their analogues . By delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource to accelerate innovation in this promising chemical space.

The N-2-Thiazolyl Formamide Core: Synthetic Strategies and Rationale

The strategic construction of the N-2-thiazolyl formamide core and its analogues is fundamental to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the nature of the acyl group.

Core Synthesis: The Hantzsch Thiazole Synthesis

A foundational method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This versatile reaction allows for the facile introduction of diversity at positions 4 and 5 of the thiazole ring.

Experimental Protocol: Synthesis of 2-Aminothiazole Precursors via Hantzsch Condensation [2]

-

Rationale: This protocol describes the reaction of a thiourea with an α-haloketone (or a more stable equivalent like chloroacetaldehyde diethyl acetal) to form the 2-aminothiazole ring. The use of the acetal provides a stable and easy-to-handle source of the volatile chloroacetaldehyde.

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Step 2: Addition of α-Halo Carbonyl: To the stirring solution, add the α-haloketone or 2-chloro-1,1-diethoxyethane (1.0-1.2 equivalents).

-

Step 3: Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize with a solution of sodium hydroxide (e.g., 10 M) to a pH of ~8-9, which will precipitate the 2-aminothiazole free base.

-

Step 5: Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-aminothiazole derivative, which can be further purified by recrystallization or column chromatography.

Caption: Hantzsch Thiazole Synthesis Workflow.

Introduction of the Formyl Group: The Vilsmeier-Haack Reaction

For derivatives requiring a formyl group on the thiazole ring, typically at the C5 position, the Vilsmeier-Haack reaction is a powerful and widely used method.[3][4] This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich heterocycles.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole [2][3]

-

Rationale: This protocol details the regioselective formylation of a 2-aminothiazole at the electron-rich C5 position. The Vilsmeier reagent acts as the electrophile in this aromatic substitution reaction.

-

Step 1: Formation of the Vilsmeier Reagent: In a three-neck round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.6 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes at this temperature.

-

Step 2: Reaction with 2-Aminothiazole: Dissolve the 2-aminothiazole precursor (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining a temperature below 10 °C.

-

Step 3: Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-45 °C) for 4-6 hours, monitoring by TLC.

-

Step 4: Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is basic (~8).

-

Step 5: Extraction and Purification: Extract the product with dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can then be purified by column chromatography.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

2.1.3. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative N-2-thiazolyl derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Target(s) | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 20a | Pyrimidine-2,4-diamine | CDK2/CDK9 | HCT116 | 0.004 (CDK2) / 0.009 (CDK9) | [5] |

| CYC116 | Phenylaminopyrimidine | Aurora A/B | - | 0.008 (Kᵢ, Aurora A) / 0.009 (Kᵢ, Aurora B) | [6] |

| Compound 28 | Thiazolidin-4-one | - | MCF-7 | 2.1 | [7] |

| Compound 28 | Thiazolidin-4-one | - | A549 | 4.6 | [7] |

| Compound 46 | Benzimidazole | MDM2 (predicted) | HCT-116 | 7 | [8] |

Antiviral Activity: Disrupting the Viral Life Cycle

N-2-thiazolyl formamide analogues and related structures have emerged as promising antiviral agents, targeting various stages of the viral life cycle for a range of viruses.

2.2.1. Mechanism of Antiviral Action

-

Inhibition of Viral Replication: Several thiazole derivatives inhibit the replication of RNA viruses. For example, 4-substituted-2-thiazole amides have been identified as potent inhibitors of the Chikungunya virus (CHIKV). The lead compound 26 in one study was found to inhibit alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. [9]* Altering RNA Processing: The thiazole-5-carboxamide derivative GPS491 has demonstrated broad-spectrum antiviral activity against HIV-1, adenovirus, and coronaviruses. [10][11]Its mechanism involves the inhibition of viral gene expression by altering the processing and accumulation of viral RNAs, likely through modulation of host cell splicing regulatory proteins. [10][11]* Broad-Spectrum Antiviral Potential: Thiazolides, a class of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown activity against a wide range of viruses, including Hepatitis B (HBV) and Hepatitis C (HCV). [1] 2.2.2. Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected N-2-thiazolyl derivatives.

| Compound ID | Derivative Class | Virus | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| Compound 1 | Nicotinamide | Chikungunya virus (CHIKV) | Antiviral Activity | 0.6 | [9] |

| Compound 26 | Nicotinamide | Chikungunya virus (CHIKV) | Antiviral Activity | 0.45 (EC₉₀) | [9] |

| GPS491 | Thiazole-5-carboxamide | HIV-1 | Viral Gene Expression | ~0.25 | [10][11] |

| Compound 4 | Thiazolide | Hepatitis C Virus (HCV) | Replicon Assay | Comparable to Nitazoxanide | [1] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole scaffold is a common feature in many antimicrobial agents. N-2-thiazolyl derivatives have shown considerable promise in this area, with activity against both bacteria and fungi.

2.3.1. Structure-Activity Relationships in Antimicrobial Thiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds.

-

Gram-Positive and Gram-Negative Activity: Various hybrid molecules incorporating the thiazole ring have demonstrated broad-spectrum antibacterial activity. For instance, certain N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamides showed superior activity against S. aureus and E. coli compared to chloramphenicol. [12]* Targeting Bacterial Enzymes: Some thiazole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes. Thiazole aminoguanidines have been identified as inhibitors of undecaprenyl diphosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis. [13]* Antifungal Potential: Thiazole derivatives have also been evaluated for their antifungal properties, with some compounds showing potent activity against clinically relevant fungi like Candida albicans. [12] 2.3.2. Quantitative Data on Antimicrobial Activity

The following table provides a summary of the Minimum Inhibitory Concentrations (MIC) for selected antimicrobial thiazole derivatives.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | S. aureus, E. coli | 0.5 - 8 | [12][14] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | P. aeruginosa | 15.625 - 31.25 | [12][14] |

| N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamides | S. aureus, E. coli | 28 - 168 | [12] |

| Thienyl-substituted thiazoles | S. aureus, E. coli | 6.25 - 12.5 | [15] |

Future Directions and Conclusion

The N-2-thiazolyl formamide scaffold and its analogues represent a highly fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their proven ability to modulate a wide range of biological targets, underscores their importance in modern drug discovery. Key areas for future exploration include:

-

Optimization of Pharmacokinetic Properties: While many potent compounds have been identified, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their clinical translatability.

-

Elucidation of Novel Mechanisms: Deeper investigation into the molecular mechanisms of action for the most promising derivatives will enable more rational, target-based drug design.

-

Exploration of New Therapeutic Areas: The inherent versatility of the thiazole scaffold suggests that its derivatives may have utility in other disease areas not yet extensively explored, such as neurodegenerative and metabolic disorders.

References

-

4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. (2024). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Stachulski, A. V., et al. (2011). Thiazolides as novel antiviral agents. 2. Inhibition of hepatitis C virus replication. Journal of Medicinal Chemistry, 54(24), 8575-8588. Retrieved January 18, 2026, from [Link]

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. (2021). Viruses. Retrieved January 18, 2026, from [Link]

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. (2021). Viruses, 14(1), 60. Retrieved January 18, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

-

Juhás, M., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. Retrieved January 18, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. (2025). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Lather, V., et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 74, 297-304. Retrieved January 18, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 11075. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of new derivatives of tertiary thiazolamines. (n.d.). Medicinal Chemistry Research. Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular modelling of substituted thiazolyl thiourea derivatives: A new class of prolyl oligopeptidase inhibitors. (2023). O.U. Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2772. Retrieved January 18, 2026, from [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (2004). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved January 18, 2026, from [Link]

-

Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4886-4890. Retrieved January 18, 2026, from [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). Journal of Biomolecular Structure & Dynamics. Retrieved January 18, 2026, from [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4368-4381. Retrieved January 18, 2026, from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6624. Retrieved January 18, 2026, from [Link]

-

Synthesis Using Vilsmeier Reagents. (2012). In Comprehensive Organic Synthesis II. Retrieved January 18, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- (phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. (2013). International Journal of Chemical and Natural Science. Retrieved January 18, 2026, from [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Iranian Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis of some new 5- substituted of 2-aminothiazoles. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Pawar, N. S., et al. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. European Journal of Pharmaceutical Sciences, 21(2-3), 115-118. Retrieved January 18, 2026, from [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4049-4071. Retrieved January 18, 2026, from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). Computational Biology and Chemistry. Retrieved January 18, 2026, from [Link]

-

The PI3K/Akt/mTOR signaling pathway. Stimulation of this.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Molecular Biology Reports, 48(9), 6543-6552. Retrieved January 18, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(19), 6296. Retrieved January 18, 2026, from [Link]

-

Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamides. (2021). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

Sources

- 1. Thiazolides as novel antiviral agents. 2. Inhibition of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted Solubility and Stability of Formamide, N-2-thiazolyl-

A Predictive Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Formamide, N-2-thiazolyl-

Formamide, N-2-thiazolyl-, a molecule incorporating a thiazole ring linked to a formamide group, represents a scaffold of interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, while the formamide group can influence solubility, hydrogen bonding capacity, and metabolic stability.[1][2][3][4][5] A thorough understanding of the solubility and stability of this specific molecule is paramount for its potential applications, guiding formulation development, predicting its environmental fate, and ensuring the reliability of experimental results.

This technical guide offers a comprehensive, albeit predictive, exploration of the solubility and stability of Formamide, N-2-thiazolyl-. It provides researchers with the foundational knowledge and detailed methodologies to empirically determine these critical parameters.

Part 1: Predicted Solubility Profile

The solubility of an organic molecule is governed by the principle of "like dissolves like," where the interplay of polarity, hydrogen bonding capability, and molecular size dictates its ability to dissolve in a given solvent.[6][7][8]

Predicted Solubility in Various Solvents

Based on its structure, Formamide, N-2-thiazolyl- is anticipated to exhibit the following solubility characteristics:

-

Aqueous Solubility: The presence of the nitrogen and sulfur atoms in the thiazole ring and the amide functionality suggests the potential for hydrogen bonding with water.[1][2] However, the overall aromaticity of the thiazole ring may limit extensive aqueous solubility. The solubility is expected to be pH-dependent due to the basic nature of the thiazole nitrogen.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted in these solvents due to the potential for hydrogen bond donation and acceptance, and favorable dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents, which can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity imparted by the formamide and thiazole moieties.

Factors Influencing Solubility

The solubility of Formamide, N-2-thiazolyl- will be influenced by several factors, which can be systematically investigated.

Caption: Key factors influencing the solubility of Formamide, N-2-thiazolyl-.

Illustrative Solubility Data Table

The following table serves as a template for recording experimental solubility data.

| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 7.0) | 25 | Low | |

| 0.1 M HCl | 25 | Moderate | |

| 0.1 M NaOH | 25 | Low | |

| Ethanol | 25 | High | |

| Methanol | 25 | High | |

| Acetone | 25 | Moderate-High | |

| Acetonitrile | 25 | Moderate-High | |

| Dimethyl Sulfoxide (DMSO) | 25 | Very High | |

| Dichloromethane | 25 | Moderate | |

| Hexane | 25 | Very Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of Formamide, N-2-thiazolyl- in various solvents at a controlled temperature.

Materials:

-

Formamide, N-2-thiazolyl- (crystalline solid)

-

Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of solid Formamide, N-2-thiazolyl- to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Immediate filtration is key to prevent temperature-induced precipitation.

-

Quantification: Analyze the concentration of Formamide, N-2-thiazolyl- in the filtrate using a validated analytical method.

-

Data Analysis: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Part 2: Predicted Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11][12][13]

Predicted Degradation Pathways